molecular formula C11H12F3N3O3 B12334056 ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

Cat. No.: B12334056
M. Wt: 291.23 g/mol
InChI Key: JPJZJGUMJKXAPC-OXGWMIHXSA-N
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Description

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate is a fluorinated enoate derivative featuring a pyrazole-iminomethyl substituent, a trifluoromethyl group, and an ester moiety. This article compares its structural and functional attributes with analogous compounds, emphasizing substituent effects on physicochemical properties and reactivity.

Properties

Molecular Formula

C11H12F3N3O3

Molecular Weight

291.23 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7+,15-5?

InChI Key

JPJZJGUMJKXAPC-OXGWMIHXSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=NNC(=C1)C

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate typically involves the condensation of an aldehyde with a pyrazole derivative under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of acid to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using chromatographic techniques.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Reactivity/Stability Features Synthesis Yield Reference
Ethyl (E)-4,4,4-Trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate Trifluoro, hydroxy, pyrazole-iminomethyl N/A High hydrogen-bonding potential N/A
(E)-Ethyl 4,4,4-Trifluoro-3-(thiophen-2-yl)but-2-enoate Trifluoro, thiophene N/A Enhanced lipophilicity N/A
(E)-Ethyl 4,4,4-Trifluoro-2-(triphenylgermyl)but-2-enoate Trifluoro, triphenylgermyl 85–86 High thermal stability 92%
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b, 11a, 11b) Amino, hydroxy, pyrazole N/A Crystalline packing via hydrogen bonds Moderate
(E)-Ethyl 4-(diethoxyphosphoryl)but-2-enoate Diethoxyphosphoryl N/A Electron-withdrawing, kinase inhibition potential N/A

Key Findings and Implications

  • Trifluoro Group : Enhances stability and electron-withdrawing effects across analogs, as seen in and .
  • Pyrazole vs. Imidazole : Pyrazole derivatives exhibit stronger hydrogen-bonding networks than imidazole analogs, influencing crystallinity .

Biological Activity

Chemical Structure and Properties

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate features a trifluoromethyl group and a pyrazole moiety, which are significant for its biological interactions. The molecular formula is C12H14F3N3O3C_{12}H_{14}F_3N_3O_3, and it is characterized by the following structural features:

  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.
  • Pyrazole ring : Known for various pharmacological properties including anti-inflammatory and anti-cancer activities.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to exhibit bacteriostatic activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 4 μg/ml .
  • Anti-inflammatory Effects : Pyrazole derivatives often act as inhibitors of cyclooxygenase enzymes, which are critical in the inflammatory pathway. This suggests that this compound could possess similar anti-inflammatory properties.
  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase . The presence of the trifluoromethyl group may enhance these effects by increasing the compound's metabolic stability.

Case Study: Antitumor Potential

In a recent study examining various pyrazole derivatives, it was found that specific compounds demonstrated potent inhibitory effects against prostate cancer cell lines (PC-3 and DU145). The IC50 values were reported to be approximately 2.226 μM and 1.67 μM respectively for related pyrazole compounds . This indicates that this compound may exhibit similar efficacy.

Comparative Biological Activity Table

Activity TypeRelated CompoundIC50/Effect
AntimicrobialPropyl pyrazole triolMIC = 4 μg/ml against S. aureus
AntitumorCycloartane derivativeIC50 = 1.67 μM against DU145
Anti-inflammatoryVarious pyrazole derivativesInhibition of COX enzymes

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